molecular formula C9H12N2O5 B1588945 2'-Deoxypseudouridine CAS No. 39967-60-7

2'-Deoxypseudouridine

Cat. No.: B1588945
CAS No.: 39967-60-7
M. Wt: 228.20 g/mol
InChI Key: ASOJEESZSWWNQK-RRKCRQDMSA-N
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Description

Deoxypseudouridine is a nucleoside analog that is structurally similar to pseudouridine but lacks the hydroxyl group at the 2’ position of the ribose sugar. This modification results in unique properties that make deoxypseudouridine an important compound in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of deoxypseudouridine can be achieved through several methods. One common approach involves the condensation of 2,4-di-t-butoxy-5-lithiopyrimidine with 3,5-di-O-benzyl-2-deoxyribose or 3,4-O-isopropylidene-2-deoxyribose. This reaction yields the α-anomer of deoxypseudouridine . Another method involves the stereospecific synthesis from pseudouridine via a 4,2’-anhydro-intermediate and the 2’-chloro-2’-deoxynucleoside .

Industrial Production Methods: Industrial production of deoxypseudouridine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as protection and deprotection of functional groups, purification through chromatography, and crystallization.

Chemical Reactions Analysis

Types of Reactions: Deoxypseudouridine undergoes various chemical reactions, including:

    Oxidation: Deoxypseudouridine can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert deoxypseudouridine into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the deoxypseudouridine molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Deoxypseudouridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Pseudouridine: Similar to deoxypseudouridine but contains a hydroxyl group at the 2’ position.

    Deoxyuridine: Lacks the pseudouridine’s unique C-C glycosidic bond.

    5-methyl-2’-deoxypseudouridine: A methylated derivative of deoxypseudouridine.

Uniqueness: Deoxypseudouridine is unique due to its structural modification, which imparts different chemical and biological properties compared to its analogs. Its ability to inhibit specific enzymes and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

IUPAC Name

5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O5/c12-3-7-5(13)1-6(16-7)4-2-10-9(15)11-8(4)14/h2,5-7,12-13H,1,3H2,(H2,10,11,14,15)/t5-,6+,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASOJEESZSWWNQK-RRKCRQDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1C2=CNC(=O)NC2=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1C2=CNC(=O)NC2=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00440386
Record name 2'-Deoxypseudouridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39967-60-7
Record name 2'-Deoxypseudouridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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